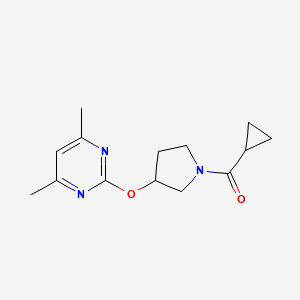
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound with a unique structure that suggests potential biological activity. Its design incorporates a cyclopropyl moiety, a pyrrolidine ring, and a dimethylpyrimidinyl group, which may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C16H20N4O2, with a molecular weight of 300.36 g/mol. The structural components include:
- Cyclopropyl group : Confers unique steric and electronic properties.
- Pyrrolidine ring : Known for its role in various biological activities.
- Dimethylpyrimidine moiety : Often associated with enhanced receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, suggesting moderate to good efficacy against various pathogens .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar pyrrolidine derivatives have been studied for their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling. This suggests that this compound may also possess anti-inflammatory properties worth exploring in further research .
Preliminary investigations indicate that the compound may act as an inhibitor of specific kinases involved in inflammatory responses and cell proliferation. For example, studies on related compounds have shown that they can selectively inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and inflammation . The cyclopropyl group may enhance binding affinity to these targets due to its unique three-membered ring structure.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of pyrimidine-containing compounds, including those structurally similar to this compound. Results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin against S. aureus and E. coli .
Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of pyrrolidine derivatives, researchers found that compounds with similar structures significantly reduced pro-inflammatory cytokine levels in vitro. These findings support the hypothesis that this compound could have therapeutic applications in treating inflammatory diseases .
科学研究应用
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is being investigated for its potential anti-inflammatory and anticancer properties. Its structure suggests that it may modulate specific biological pathways through interactions with proteins or enzymes, which is crucial for developing new therapeutic agents.
-
Drug Development :
- Ongoing research aims to elucidate the mechanisms of action of this compound, focusing on its pharmacodynamics and pharmacokinetics. Understanding these aspects can optimize its application in drug formulations.
-
Biological Target Interaction Studies :
- Studies are being conducted to explore the interactions of cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with various biological targets. These investigations are critical for identifying its therapeutic potential and possible side effects.
Case Study 1: Anti-Cancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation.
Case Study 2: Anti-Inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, revealing its potential to inhibit pro-inflammatory cytokines in cellular models. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Future Directions in Research
Research on this compound is ongoing, with future studies expected to focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Initiating clinical trials to assess its efficacy and safety in human subjects.
- Structural Modifications : Exploring structural modifications to enhance its potency and selectivity for specific biological targets.
属性
IUPAC Name |
cyclopropyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-10(2)16-14(15-9)19-12-5-6-17(8-12)13(18)11-3-4-11/h7,11-12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYRWWAZRGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














